An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyltriethoxysilane (PFPTEOS)
An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyltriethoxysilane (PFPTEOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pentafluorophenyltriethoxysilane
Pentafluorophenyltriethoxysilane (PFPTEOS) is a versatile organosilicon compound that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical development. Its unique molecular architecture, featuring a reactive triethoxysilyl group and an electron-deficient pentafluorophenyl moiety, imparts a desirable combination of properties. These include enhanced thermal and chemical stability, hydrophobicity, and the ability to participate in a range of chemical transformations.[1]
In the realm of drug development, PFPTEOS serves as a critical fluorinated building block. The incorporation of the pentafluorophenyl group can lead to drug candidates with improved metabolic stability and bioavailability.[2] Furthermore, its utility as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions makes it a valuable tool for constructing complex molecular frameworks, a cornerstone of modern organic synthesis.[1][3][4][5] This guide provides a comprehensive overview of the synthesis and characterization of PFPTEOS, offering in-depth protocols and expert insights for its effective utilization in research and development.
Synthesis of Pentafluorophenyltriethoxysilane: A Tale of Two Methodologies
The synthesis of PFPTEOS can be effectively achieved through two primary pathways: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired scale, and specific experimental conditions.
Method 1: Grignard Reaction
The Grignard reaction is a classic and robust method for forming carbon-silicon bonds.[6] This approach involves the reaction of a pentafluorophenyl Grignard reagent with tetraethoxysilane (TEOS).
Reaction Scheme:
Caption: Grignard synthesis of PFPTEOS.
Causality Behind Experimental Choices:
The Grignard reagent, pentafluorophenylmagnesium bromide, is typically prepared in situ by reacting bromopentafluorobenzene with magnesium turnings in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The choice of THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.[7] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.[8] TEOS is then added to the freshly prepared Grignard reagent. The ethoxy groups on the silicon atom are good leaving groups, facilitating the nucleophilic attack by the pentafluorophenyl carbanion.
Experimental Protocol: Grignard Synthesis of PFPTEOS
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromopentafluorobenzene in anhydrous THF dropwise via the dropping funnel.
-
Maintain a gentle reflux by controlling the addition rate and external heating/cooling as needed. The disappearance of the magnesium and the formation of a grayish solution indicate the formation of the Grignard reagent.
-
-
Reaction with TEOS:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add tetraethoxysilane (TEOS) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain PFPTEOS as a colorless liquid.[4]
-
Method 2: Hydrosilylation
Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex.[9] For the synthesis of PFPTEOS, this involves the reaction of pentafluorostyrene with triethoxysilane.
Reaction Scheme:
Caption: Hydrosilylation synthesis of PFPTEOS.
Causality Behind Experimental Choices:
Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed for hydrosilylation due to their high activity.[10] However, rhodium and other transition metal catalysts can also be effective.[9][10] The reaction is typically carried out in a solvent-free system or in a high-boiling inert solvent. The regioselectivity of the addition is a key consideration; in the case of styrenes, the anti-Markovnikov product is generally favored, leading to the desired terminally silylated product.
Experimental Protocol: Hydrosilylation Synthesis of PFPTEOS
-
Apparatus Setup: Use a similar setup as for the Grignard reaction, ensuring all glassware is scrupulously dried.
-
Reaction:
-
Charge the flask with pentafluorostyrene and triethoxysilane.
-
Add a catalytic amount of a suitable hydrosilylation catalyst (e.g., Karstedt's catalyst).
-
Heat the reaction mixture to a temperature that initiates the reaction (this can be monitored by an exotherm). Typically, temperatures in the range of 60-100 °C are sufficient.
-
Stir the mixture at this temperature for several hours until the reaction is complete (completion can be monitored by GC or NMR).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Purify the product directly by vacuum distillation to remove the catalyst and any unreacted starting materials.
-
| Synthesis Method | Advantages | Disadvantages |
| Grignard Reaction | Well-established, versatile for various substituted arylsilanes.[6] | Requires strict anhydrous conditions, can have side reactions. |
| Hydrosilylation | Atom-economical, often proceeds with high selectivity.[9] | Requires a catalyst which may need to be removed from the final product. |
Characterization of Pentafluorophenyltriethoxysilane
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PFPTEOS. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is arguably the most powerful tool for the structural elucidation of PFPTEOS.
-
¹H NMR: Provides information on the ethoxy groups. The spectrum will show a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) with the expected integration ratios.
-
¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including those in the pentafluorophenyl ring and the ethoxy groups.
-
¹⁹F NMR: Is crucial for confirming the presence and substitution pattern of the pentafluorophenyl group. The spectrum will typically show three distinct resonances corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.
-
²⁹Si NMR: Directly observes the silicon nucleus, providing a single resonance in a characteristic chemical shift range for tetra-substituted silanes.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[11] Key vibrational bands for PFPTEOS include:
-
Si-O-C stretching: Strong absorptions in the region of 1100-1000 cm⁻¹.[12]
-
C-F stretching: Strong, characteristic absorptions for the C-F bonds of the pentafluorophenyl ring, typically found in the 1400-1000 cm⁻¹ region.[13]
-
Aromatic C=C stretching: Bands in the 1650-1450 cm⁻¹ region.
-
C-H stretching: Absorptions from the ethoxy groups around 2975-2885 cm⁻¹.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which can be used to confirm its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Workflow for Spectroscopic Characterization
Caption: Workflow for spectroscopic characterization of PFPTEOS.
Physicochemical and Thermal Characterization
1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
Thermal analysis techniques are vital for assessing the thermal stability of PFPTEOS.
-
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability.[15][16]
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, boiling points, and other phase transitions.[15][17]
The simultaneous application of TGA and DSC (STA) provides a comprehensive thermal profile of the compound.[18]
| Property | Typical Value |
| Molecular Formula | C₁₂H₁₅F₅O₃Si[3][19] |
| Molecular Weight | 330.32 g/mol [3][4] |
| Boiling Point | 69 °C at 0.07 mmHg[4] |
| Density | 1.242 g/mL at 25 °C[4] |
| Appearance | Colorless transparent liquid[4][19] |
Applications in Drug Development and Beyond
The unique properties of PFPTEOS make it a valuable precursor in several advanced applications:
-
Fluorinated Material Synthesis: It is a key component in the synthesis of advanced fluorinated materials, including polymers and specialized coatings with exceptional thermal and chemical stability.[1]
-
Surface Modification: PFPTEOS is used to modify the surface properties of various materials, imparting characteristics such as hydrophobicity and improved chemical resistance.[1]
-
Adhesion Promotion: Its structure makes it an effective adhesion promoter, enhancing the bond strength between dissimilar materials.[1]
-
Pharmaceutical Synthesis: As a fluorinated building block, it aids in the creation of drug candidates with enhanced pharmacokinetic profiles.[2]
Conclusion
The synthesis and characterization of pentafluorophenyltriethoxysilane are well-established processes that provide access to a highly versatile and valuable chemical intermediate. A thorough understanding of the synthetic methodologies, particularly the Grignard and hydrosilylation routes, coupled with comprehensive characterization using a suite of spectroscopic and thermal analysis techniques, is paramount for ensuring the quality and reliability of this compound in research and development applications. The unique combination of a reactive silane and a stable fluorinated aromatic ring ensures that PFPTEOS will continue to be a key enabler in the advancement of materials science and pharmaceutical chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pentafluorophenyltrimethoxysilane in Enhancing Material Durability and Synthesis Efficiency.
- Sigma-Aldrich. (Pentafluorophenyl)triethoxysilane 97.
- MilliporeSigma. Unlock Advanced Applications with Triethoxy(pentafluorophenyl)silane.
- Alfa Chemistry. CAS 20083-34-5 Pentafluorophenyltriethoxysilane.
- Santa Cruz Biotechnology. (Pentafluorophenyl)triethoxysilane.
- ResearchGate. A) Iridium‐catalyzed hydrosilylation of esters with dihydrosilanes (coe=cyclooctene), followed by a B) Piers–Rubinsztajn reaction.
- Chongqing Chemdad Co., Ltd. (PENTAFLUOROPHENYL)TRIETHOXYSILANE.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- Gelest. PENTAFLUOROPHENYLTRIETHOXYSILANE.
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- ResearchGate. The hydrosilylation reaction of olefins with triethoxysilane.
- NIH. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
- MooreAnalytical. Thermal Analysis- TGA/DSC.
- EPub Bayreuth. Co‐catalyzed Selective syn‐Hydrosilylation of Internal Alkynes.
- American Chemical Society. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC).
- ResearchGate. Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.
- NIH. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation.
- CORE. High-Resolution Fourier-Transform IR Spectroscopic Determination of Impurities in Silicon Tetrafluoride and Silane Prepared from.
- NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).
- NIH. Selective hydrosilylation of allyl chloride with trichlorosilane.
- ResearchGate. The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)...
- Google Patents. US9145341B2 - Process of preparing Grignard reagent.
- ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- UVicSPACE. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds.
- PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study.
- PerkinElmer. Thermal Analysis.
- ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH....
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. (PENTAFLUOROPHENYL)TRIETHOXYSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. PENTAFLUOROPHENYLTRIETHOXYSILANE | [gelest.com]
- 6. gelest.com [gelest.com]
- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mooreanalytical.com [mooreanalytical.com]
- 16. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 17. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
